molecular formula C11H11N3O B13076349 1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one

1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one

Cat. No.: B13076349
M. Wt: 201.22 g/mol
InChI Key: SCVCOCIRVPCUOA-UHFFFAOYSA-N
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Description

1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one is a heterocyclic compound that features both pyrazole and pyridine rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method includes the reaction of 3-methyl-1H-pyrazole with 3-bromopyridine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one is unique due to its specific combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-[2-(3-methylpyrazol-1-yl)pyridin-3-yl]ethanone

InChI

InChI=1S/C11H11N3O/c1-8-5-7-14(13-8)11-10(9(2)15)4-3-6-12-11/h3-7H,1-2H3

InChI Key

SCVCOCIRVPCUOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC=N2)C(=O)C

Origin of Product

United States

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